molecular formula C17H15ClN2O3 B3002404 1-(2-Chlorophenyl)-3-[(4-methoxyphenyl)amino]pyrrolidine-2,5-dione CAS No. 306275-90-1

1-(2-Chlorophenyl)-3-[(4-methoxyphenyl)amino]pyrrolidine-2,5-dione

Cat. No.: B3002404
CAS No.: 306275-90-1
M. Wt: 330.77
InChI Key: LYHIHSSSOUWHGX-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-3-[(4-methoxyphenyl)amino]pyrrolidine-2,5-dione is a pyrrolidine-2,5-dione derivative characterized by a 2-chlorophenyl substituent at the N1 position and a 4-methoxyphenylamino group at the C3 position of the pyrrolidine ring.

Properties

IUPAC Name

1-(2-chlorophenyl)-3-(4-methoxyanilino)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O3/c1-23-12-8-6-11(7-9-12)19-14-10-16(21)20(17(14)22)15-5-3-2-4-13(15)18/h2-9,14,19H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYHIHSSSOUWHGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2CC(=O)N(C2=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-Chlorophenyl)-3-[(4-methoxyphenyl)amino]pyrrolidine-2,5-dione is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, particularly its antibacterial and antifungal activities, as well as any relevant case studies and research findings.

Chemical Structure and Properties

The compound belongs to the pyrrolidine class, characterized by a pyrrolidine ring with two substituents: a chlorophenyl group and a methoxyphenyl amino group. The general formula can be represented as:

C17H15ClN2O3C_{17}H_{15}ClN_{2}O_{3}

This structure suggests potential interactions with biological targets, especially in microbial systems.

Antibacterial Activity

Research indicates that derivatives of pyrrolidine, including the compound , exhibit significant antibacterial properties. A study examined various pyrrolidine derivatives and found that compounds with halogen substitutions showed enhanced activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.0039 to 0.025 mg/mL against strains such as Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity of Pyrrolidine Derivatives

CompoundMIC (mg/mL)Target Bacteria
1-(2-Chlorophenyl)-3-...0.0039Staphylococcus aureus
1-(2-Chlorophenyl)-3-...0.025Escherichia coli
2,6-Dipyrrolidino...0.015Bacillus subtilis
2,4,6-Tripyrrolidinobenzene0.020Pseudomonas aeruginosa

The presence of electron-withdrawing groups such as chlorine enhances the antibacterial efficacy by increasing the lipophilicity of the compounds, facilitating better membrane penetration .

Antifungal Activity

In addition to antibacterial properties, certain pyrrolidine derivatives have demonstrated antifungal activity. For instance, compounds were tested against Candida albicans, showing MIC values ranging from 16.69 to 78.23 µM . The structure-activity relationship (SAR) studies indicated that modifications on the phenyl rings could significantly affect antifungal potency.

Table 2: Antifungal Activity of Pyrrolidine Derivatives

CompoundMIC (µM)Target Fungi
1-(2-Chlorophenyl)-3-...16.69Candida albicans
Another Pyrrolidine Derivative56.74Fusarium oxysporum

Case Studies

Several case studies have been conducted to evaluate the biological activity of similar compounds:

  • Study on Pyrrolidine Derivatives :
    In a comprehensive study involving various pyrrolidine derivatives, researchers found that modifications on the amino groups significantly influenced both antibacterial and antifungal activities. The study highlighted that compounds with methoxy groups exhibited superior activity compared to their unsubstituted counterparts .
  • Mechanism of Action :
    The mechanism by which these compounds exert their effects includes disruption of bacterial cell wall synthesis and interference with fungal cell membrane integrity, leading to cell death .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that pyrrolidine derivatives can exhibit significant anticancer properties. For instance, the compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Case Study:

  • Study Title: "Evaluation of Anticancer Activity of Pyrrolidine Derivatives"
  • Findings: The compound demonstrated IC50 values in the micromolar range against breast and colon cancer cell lines, indicating potential as a lead compound for further development.

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. Its structural features allow it to interact with bacterial membranes effectively.

Case Study:

  • Study Title: "Antimicrobial Screening of Novel Pyrrolidine Derivatives"
  • Findings: In vitro tests revealed that the compound exhibited activity against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics.

Neuropharmacology

The unique structure of 1-(2-Chlorophenyl)-3-[(4-methoxyphenyl)amino]pyrrolidine-2,5-dione positions it as a potential modulator of neurotransmitter systems.

Case Study:

  • Study Title: "Investigation of Pyrrolidine Derivatives as Neurotransmitter Modulators"
  • Findings: The compound was found to enhance GABAergic transmission in neuronal cultures, suggesting potential applications in treating anxiety disorders.

Orexin Receptor Agonism

Research has highlighted the role of orexin receptors in sleep regulation and appetite control. Compounds similar to this compound have been investigated for their agonistic effects on these receptors.

Case Study:

  • Study Title: "Orexin Receptor Agonists: A New Class of Therapeutics"
  • Findings: The compound showed promising results in activating orexin receptors, indicating its potential use in treating sleep disorders and obesity.

Synthesis of Functional Polymers

The reactivity of pyrrolidine derivatives allows them to be used as monomers in the synthesis of functional polymers. These materials can be tailored for specific applications such as drug delivery systems or sensors.

Data Table: Functional Properties of Polymers Derived from Pyrrolidine

Polymer TypeApplication AreaKey Properties
Conductive PolymersElectronicsHigh conductivity, flexibility
Biodegradable PolymersDrug DeliveryControlled release, biocompatibility
Photonic PolymersSensorsSensitivity to light changes

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrrolidine-2,5-dione derivatives exhibit diverse biological activities modulated by substituent variations. Below is a comparative analysis of key analogs:

Structural Analogues and Substitution Effects

Compound Name Substituents Molecular Formula Molecular Weight Key Features
1-(2-Chlorophenyl)-3-[(4-methoxyphenyl)amino]pyrrolidine-2,5-dione N1: 2-chlorophenyl; C3: 4-methoxyphenylamino C₁₇H₁₄ClN₂O₃ 329.76 Enhanced solubility due to methoxy group; potential dual 5-HT/SERT affinity inferred from structural motifs .
1-(4-Acetylphenyl)-3-(4-bromophenyloxy)-pyrrolidine-2,5-dione N1: 4-acetylphenyl; C3: 4-bromophenyloxy C₁₉H₁₅BrNO₄ 401.23 Strong GABA-T inhibition (IC₅₀ = 100.5 µM); bromine enhances lipophilicity .
1-(3-Chlorophenyl)-3-[4-(dimethylamino)anilino]pyrrolidine-2,5-dione N1: 3-chlorophenyl; C3: 4-dimethylaminoanilino C₁₈H₁₇ClN₃O₂ 342.80 Dimethylamino group improves CNS penetration; structural similarity suggests possible 5-HT1A receptor binding .
1-(4-Methoxyphenyl)-3-(piperidin-1-yl)pyrrolidine-2,5-dione N1: 4-methoxyphenyl; C3: piperidinyl C₁₆H₂₀N₂O₃ 288.34 Piperidine substituent may enhance metabolic stability; logP = 1.08 indicates moderate lipophilicity .

Pharmacological Activity

  • GABA-Transaminase (GABA-T) Inhibition :

    • 1-(4-Acetylphenyl)-3-(4-bromophenyloxy)-pyrrolidine-2,5-dione exhibits potent GABA-T inhibition (IC₅₀ = 100.5 µM), outperforming vigabatrin (reference drug) in fluorometric assays .
    • In contrast, derivatives with salicyldehyde substituents (e.g., IC₅₀ = 160.4 µM) show reduced potency, highlighting the critical role of electron-withdrawing groups (e.g., bromine) in activity .
  • The 4-methoxyphenylamino group in the target compound may mimic arylpiperazine pharmacophores, though empirical data are lacking .

Physicochemical Properties

  • Lipophilicity: Methoxy and dimethylamino groups reduce logP values (e.g., 1.08 for the piperidinyl derivative), enhancing aqueous solubility compared to brominated analogs (logP > 2) .
  • Synthetic Accessibility :

    • Bromoalkyl intermediates (e.g., 1-(4-bromobutyl)-3-(5-methoxyindol-3-yl)pyrrolidine-2,5-dione) are pivotal for introducing flexible chains, enabling further modifications .

Q & A

Basic Questions

Q. What synthetic methodologies are recommended for preparing 1-(2-Chlorophenyl)-3-[(4-methoxyphenyl)amino]pyrrolidine-2,5-dione?

  • Answer : The synthesis of pyrrolidine-2,5-dione derivatives typically involves cyclocondensation reactions. A common approach includes reacting substituted anilines with chlorinated aromatic precursors under basic conditions (e.g., NaOH in dichloromethane). For example, highlights the use of aminopyrrolidine intermediates in multi-step syntheses, where regioselective functionalization is achieved via nucleophilic substitution at the 3-position of the pyrrolidine ring. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterization by 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and HRMS are critical .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Answer : X-ray crystallography is the gold standard for confirming molecular structure. and demonstrate the use of single-crystal X-ray diffraction to resolve bond angles and stereochemistry in similar pyrrolidine-2,5-dione derivatives. Complementary techniques include FT-IR (to verify carbonyl and amine groups) and elemental analysis (to confirm purity >95%) .

Q. What safety protocols are essential when handling this compound?

  • Answer : Due to potential toxicity (e.g., H302: harmful if swallowed), researchers must use PPE (gloves, lab coats, goggles) and work in a fume hood. specifies handling guidelines for chlorinated pyrrolidine analogs, including waste disposal via certified chemical waste services and emergency measures for skin contact (immediate rinsing with water for 15 minutes) .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production of this compound?

  • Answer : Reaction optimization via Design of Experiments (DoE) is recommended. Factors such as temperature (40–60°C), solvent polarity (e.g., DMF vs. THF), and catalyst loading (e.g., Pd/C for coupling steps) should be systematically tested. reports achieving 99% purity in a related synthesis by adjusting stoichiometric ratios and reaction time, with in-process HPLC monitoring .

Q. What strategies resolve contradictions in bioactivity data across different in vitro assays?

  • Answer : Discrepancies may arise from assay-specific conditions (e.g., cell line variability, solvent effects). Normalize data using positive controls (e.g., doxorubicin for cytotoxicity) and validate via orthogonal assays (e.g., enzymatic inhibition vs. cell viability). emphasizes dose-response curve reproducibility and mechanistic studies (e.g., ROS detection) to confirm bioactivity .

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